molecular formula C18H29N5O3 B413962 3-Methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione CAS No. 300731-17-3

3-Methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione

Cat. No.: B413962
CAS No.: 300731-17-3
M. Wt: 363.5g/mol
InChI Key: POWPYOFCDLOXMC-UHFFFAOYSA-N
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Description

3-Methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a morpholine ring and an octyl chain attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The octyl chain is then attached via a subsequent alkylation step. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring or the octyl chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized purine derivatives.

Scientific Research Applications

3-Methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-morpholin-4-yl-7-nonylpurine-2,6-dione
  • 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
  • 7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Uniqueness

3-Methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione is unique due to its specific structural features, such as the octyl chain and the morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7-octylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-3-4-5-6-7-8-9-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-10-12-26-13-11-22/h3-13H2,1-2H3,(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWPYOFCDLOXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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